molecular formula C10H11NO2 B1398068 5-Cyclopropyl-2-methoxynicotinaldehyde CAS No. 888499-98-7

5-Cyclopropyl-2-methoxynicotinaldehyde

Cat. No. B1398068
M. Wt: 177.2 g/mol
InChI Key: UGVRERRWSSSFTN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methoxynicotinaldehyde is a chemical compound belonging to the class of nicotinic aldehyde derivatives. It has a molecular formula of C10H11NO2 and a molecular weight of 177.2 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-2-methoxynicotinaldehyde is represented by the formula C10H11NO2 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Multicomponent Reactions in Organic and Medicinal Chemistry


The compound 5-Cyclopropyl-2-methoxynicotinaldehyde may be involved in multicomponent reactions, contributing to the synthesis of biologically active molecules. A study highlighted the effective use of multicomponent reactions for the synthesis of compounds with a 4-thiazolidinone core and a cyclopropyl moiety, crucial structural motifs in potential biologically active molecules (Sydorenko et al., 2022).

Regioselectivity and Ring-Opening Reactions

Switch in Regioselectivity


Cyclopropyl groups have been noted for their involvement in regioselectivity switch reactions. For instance, cyclopropene-1,1-dicarboxylates, similar in structure to 5-Cyclopropyl-2-methoxynicotinaldehyde, exhibited a switch in regioselectivity during reactions with aldehydes, facilitated by organophosphine reagents (Ni, Chen & Ma, 2013).

Stereoselectivity in Synthesis

Diastereoselective Catalytic Reactions


The cyclopropyl moiety is instrumental in diastereoselective catalytic reactions. For example, rhodium-catalyzed ene-cycloisomerization of alkenylidenecyclopropanes, similar to 5-Cyclopropyl-2-methoxynicotinaldehyde, has been used in the synthesis of carbo- and heterocycles, demonstrating the importance of cyclopropyl groups in maintaining diastereoselectivity (Evans & Inglesby, 2012).

Ring Methoxylated Radical Cations

Oxygen Acidity and Radical Reactivity


Studies on ring methoxylated radical cations, similar in structure to 5-Cyclopropyl-2-methoxynicotinaldehyde, have revealed insights into oxygen acidity and the reactivity of such compounds in aqueous solutions. The research has shown how the presence of cyclopropyl and other groups influences reactivity and fragmentation patterns, which are crucial for understanding the behavior of such complex molecules (Bietti et al., 2006).

Gold Phosphine Fragment Electron Donation

Electron Donor Ability in Gold Complexes


The study of electron donation in gold complexes with cyclopropyl groups, akin to 5-Cyclopropyl-2-methoxynicotinaldehyde, provides valuable insights into the electronic properties of such compounds. This research is significant for understanding the electron donation capabilities of cyclopropyl groups in complex molecular structures (Brooner & Widenhoefer, 2014).

Cyclopropylamine Oxidation

Reactivity of Cyclopropylamine Derivatives


Investigations into the oxidation of cyclopropylamine derivatives offer insights into the reactivity and fate of the cyclopropyl group upon N-dealkylation. Such studies are crucial for understanding the behavior and potential applications of compounds containing cyclopropyl groups similar to 5-Cyclopropyl-2-methoxynicotinaldehyde (Shaffer, Morton & Hanzlik, 2001).

properties

IUPAC Name

5-cyclopropyl-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-9(6-12)4-8(5-11-10)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVRERRWSSSFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732749
Record name 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-methoxynicotinaldehyde

CAS RN

888499-98-7
Record name 5-Cyclopropyl-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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